(1R,2R,5S)-5-Methyl-2-(1-methylethenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S)-5-Methyl-2-(1-methylethenyl)cyclohexanol: is a natural product found in the fruit peels of Citrus hystrix . It is a p-menthane monoterpenoid with the chemical formula C10H18O . This compound is known for its pleasant fragrance and is used in various applications, including the fragrance and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neo-isopulegol can be synthesized from citronellal through a cyclization reaction. The process involves the use of acid catalysts, such as sulfonated expanded polystyrene waste, which promotes the cyclization of citronellal to produce neo-isopulegol . The reaction conditions typically include mild temperatures and the use of environmentally benign acid solids .
Industrial Production Methods: In industrial settings, the production of neo-isopulegol involves the use of similar cyclization reactions with optimized conditions to achieve high yields. The use of recyclable catalysts and sustainable processes is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Neo-isopulegol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Neo-isopulegol can be oxidized using reagents such as OsO4/NMO to produce diols, triols, and tetraols.
Substitution: Substitution reactions involve the use of primary amines to produce aminodiols and aminotriols.
Major Products Formed:
Diols, Triols, and Tetraols: These products are formed through oxidation reactions and have applications in the synthesis of chiral crown ethers.
Aminodiols and Aminotriols: These products are formed through substitution reactions and have antimicrobial and antioxidant properties.
Scientific Research Applications
Neo-isopulegol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of neo-isopulegol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical modifications, such as oxidation and substitution, which result in the formation of bioactive derivatives . These derivatives interact with specific molecular targets, including enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Isopulegol: A stereoisomer of neo-isopulegol with similar chemical properties but different stereochemistry.
Pulegol: Another stereoisomer with distinct chemical and biological properties.
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: A related compound with similar structural features.
Uniqueness of Neo-isopulegol: Neo-isopulegol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
122517-60-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
ZYTMANIQRDEHIO-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(=C)C |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.